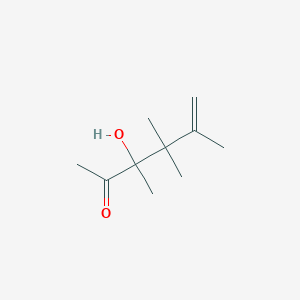
1-Ethenyl-2-propadienylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-propadienylbenzene is an organic compound characterized by a benzene ring substituted with an ethenyl group and a propadienyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-propadienylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of benzene with ethenyl and propadienyl halides in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-2-propadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the ethenyl and propadienyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halides, nitrating agents, alkyl halides, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-propadienylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-2-propadienylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Similar Compounds:
Styrene: Contains an ethenyl group attached to a benzene ring.
Phenylacetylene: Contains an ethynyl group attached to a benzene ring.
1-Phenyl-1-propyne: Contains a propynyl group attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of both ethenyl and propadienyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
| 74410-89-2 | |
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
InChI |
InChI=1S/C11H10/c1-3-7-11-9-6-5-8-10(11)4-2/h4-9H,1-2H2 |
InChI-Schlüssel |
NWCJOJJNQCIVGE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
